Regiochemical Impact on Computed Partition Coefficient (LogP) Versus the 6-Nitro Isomer
A direct comparison of computed octanol-water partition coefficient (XLogP3) values reveals a quantifiable difference in lipophilicity between the 5-nitro and 6-nitro regioisomers. This difference stems from the varied spatial arrangement of the nitro group, which affects the molecular dipole moment and hydrogen-bonding capacity, directly impacting the compound's solubility in organic synthesis media and its suitability for liquid-phase deposition techniques in materials fabrication. An XLogP3 value of 2.0 is computed for 5-nitronaphthalene-2,3-dicarbonitrile, which is lower than the 2.4 reported for its 6-nitro analog [1] .
| Evidence Dimension | Computed Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 6-Nitronaphthalene-2,3-dicarbonitrile: XLogP3 = 2.4 |
| Quantified Difference | A difference of 0.4 log units, indicating the 5-nitro isomer is less lipophilic. |
| Conditions | Computed by XLogP3 3.0 algorithm as reported by authoritative chemoinformatics databases (PubChem/EPA DSSTox). |
Why This Matters
A difference of 0.4 log units can significantly influence solvent partitioning and substrate solubility, guiding the selection of the optimal isomer for aqueous versus organic-phase reaction conditions in scale-up synthesis.
- [1] EPA DSSTox. (2025). CompTox Chemicals Dashboard: 5-Nitronaphthalene-2,3-dicarbonitrile (DTXSID20357745). U.S. Environmental Protection Agency. View Source
